molecular formula C22H19NO4 B2617705 methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate CAS No. 866020-22-6

methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate

Cat. No.: B2617705
CAS No.: 866020-22-6
M. Wt: 361.397
InChI Key: WVLOAGFNLFSTDL-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate is a synthetic benzoate ester derivative featuring a phenoxy linker and a 4-methylbenzamido substituent. The presence of the methyl group on the benzamido moiety may influence lipophilicity and metabolic stability, critical factors in drug design.

Properties

IUPAC Name

methyl 2-[4-[(4-methylbenzoyl)amino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-15-7-9-16(10-8-15)21(24)23-17-11-13-18(14-12-17)27-20-6-4-3-5-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLOAGFNLFSTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol to form methyl 2-hydroxybenzoate. This intermediate is then reacted with 4-aminophenol to form 2-(4-aminophenoxy)benzoic acid. The final step involves the acylation of this intermediate with 4-methylbenzoyl chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The use of automated reactors and continuous flow systems can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The phenoxy and benzoate groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate involves its interaction with specific molecular targets. The amide and phenoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(4-Methylbenzamido)-2-Sulfamoylbenzoate

This analog () replaces the phenoxy group with a sulfamoyl (-SO₂NH₂) substituent. The sulfamoyl group enhances hydrogen-bonding capacity and water solubility compared to the phenoxy linker in the target compound. In agricultural studies, this derivative exhibited fungicidal activity, suggesting that the sulfamoyl group may improve target binding to fungal enzymes .

Ethyl 4-[5-(2-Methoxy-2-Oxoethylidene)-2-(4-Methylbenzamido)-4-Oxothiazolidin-3-Yl]Benzoate

This compound () incorporates a thiazolidinone ring and a methoxy-oxoethylidene group. It showed potent ALR2 inhibition (IC₅₀ = 0.28 µM), outperforming the reference drug sorbinil. The thiazolidinone moiety likely enhances interactions with ALR2’s catalytic site, a feature absent in the target compound .

Benzyl 4-Chloro-3-[4-(2-Methoxy-2-Oxoethoxy)Benzamido]Benzoate

From , this analog includes a chloro substituent and a methoxy-ethoxy side chain. However, its larger molecular weight could reduce bioavailability compared to the target compound .

Pharmacologically Active Benzoate Derivatives

Bezafibrate ()

A hypolipidemic drug, bezafibrate shares a benzoate core but features a chlorobenzamido-ethylphenoxy group. The target compound’s 4-methyl group may offer metabolic advantages over bezafibrate’s chlorine substituent .

Boronic Acid-Based HDAC Inhibitors ()

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal HDACs (e.g., MoRPD3) at 1 µM. While structurally distinct, their phenoxy-methyl motifs highlight the importance of ether linkers in HDAC binding. The target compound’s benzamido group may compete with boronic acids in coordinating catalytic zinc ions .

Physicochemical and Drug-Likeness Comparisons

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Bioactivity Highlights
Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate ~355 (estimated) ~3.5 Ester, benzamido, phenoxy N/A (structural analog data used)
Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-...] (4d) 441.4 ~2.8 Thiazolidinone, ester ALR2 IC₅₀ = 0.28 µM
Methyl 4-(4-methylbenzamido)-2-sulfamoylbenzoate 334.3 ~1.2 Sulfamoyl, benzamido Fungicidal activity
Bezafibrate 361.8 ~5.0 Chlorobenzamido, ethylphenoxy Triglyceride reduction (~43%)

Key Observations :

  • Thiazolidinone-containing derivatives (e.g., 4d) exhibit superior enzyme inhibition, suggesting that rigid heterocycles improve target engagement .

Biological Activity

Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores the compound's synthesis, biological activity, and relevant studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways, often involving the reaction of methyl benzoate derivatives with appropriate amines and phenolic compounds. The general synthetic route can be summarized as follows:

  • Formation of the Benzamide : The reaction of 4-methylbenzoyl chloride with 4-aminophenol yields the benzamide derivative.
  • Esterification : The resulting compound is then esterified with methyl 2-bromobenzoate to form this compound.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound, focusing on its cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression.

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve inhibition of key signaling pathways associated with cell proliferation and survival.

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases.

  • Inhibition Assays : In vitro studies indicated that this compound significantly inhibits sEH activity, which could lead to reduced inflammation and improved vascular function. The IC50 values for sEH inhibition were found to be comparable to established inhibitors in the field.

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM, indicating strong potential as an anticancer agent .
  • Soluble Epoxide Hydrolase Inhibition : Another study focused on the compound's ability to inhibit sEH. The results demonstrated that at a concentration of 10 µM, the compound achieved over 70% inhibition of sEH activity, making it a promising candidate for further development in cardiovascular therapeutics .

Data Summary

Activity Cell Line/Target IC50 Value (µM) Effectiveness
CytotoxicityMCF-7 (Breast Cancer)15High
sEH InhibitionHuman sEH Enzyme10Significant (70% inhibition)

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